5-メチル-3'-デオキシウリジン

概要

説明

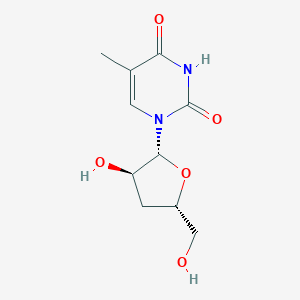

5-Methyl-3’-deoxyuridine: is a modified nucleoside that belongs to the class of pyrimidine 2’-deoxyribonucleosides. It closely resembles the chemical composition of uridine but lacks the 2’ hydroxyl group.

科学的研究の応用

Chemistry: In chemistry, 5-Methyl-3’-deoxyuridine is used as a building block for the synthesis of modified DNA and RNA oligomers. These modified nucleosides are essential for studying the properties and functions of nucleic acids .

Biology: In biological research, 5-Methyl-3’-deoxyuridine is used to study DNA replication and repair mechanisms. It serves as a precursor for the synthesis of various nucleic acid analogs that can be incorporated into DNA and RNA strands .

Medicine: In medicine, 5-Methyl-3’-deoxyuridine and its derivatives are investigated for their potential antiviral and anticancer properties. They can inhibit viral replication and interfere with DNA synthesis in cancer cells .

Industry: In the industrial sector, 5-Methyl-3’-deoxyuridine is used in the production of nucleic acid-based drugs and diagnostic tools. Its unique properties make it suitable for various applications in biotechnology and pharmaceuticals .

作用機序

Target of Action

The primary target of 5-Methyl-3’-deoxyuridine is Thymidylate Synthase (TS) . TS is a crucial enzyme involved in DNA synthesis, as it catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) . This reaction is essential for maintaining the balance of nucleotides necessary for DNA replication and repair .

Mode of Action

5-Methyl-3’-deoxyuridine, similar to other fluoropyrimidines, interacts with its target, TS, by getting incorporated into the DNA and RNA, thereby inhibiting their normal function . It is known that the inhibition of ts leads to the accumulation of dump, which might subsequently lead to increased levels of deoxyuridine triphosphate (dutp) . Both dUTP and the 5-Methyl-3’-deoxyuridine metabolite can be misincorporated into DNA .

Biochemical Pathways

5-Methyl-3’-deoxyuridine affects the one-carbon metabolism pathway , which is critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides . This pathway relies on the transfer of a carbon unit from the amino acid serine, through the cofactor folate, to the ultimate carbon acceptors that include nucleotides . The disruption of this pathway can severely disrupt DNA synthesis and repair, resulting in lethal DNA damage .

Pharmacokinetics

It is known that the presence of a lengthy hydrophobic substituent leads to the reduction of nucleoside water solubility . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of 5-Methyl-3’-deoxyuridine’s action primarily involve the disruption of DNA synthesis and repair, leading to lethal DNA damage . This can result in cytotoxicity and cell death . The compound’s action can also lead to the misincorporation of dUTP and its metabolite into DNA .

Action Environment

The action, efficacy, and stability of 5-Methyl-3’-deoxyuridine can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of reactive oxygen species in cells . Additionally, the compound’s efficacy and stability can be influenced by factors such as pH, temperature, and the presence of other biological molecules in the environment .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3’-deoxyuridine typically involves a multi-step process. One common method includes the dehydration, halogenation, and reduction of 5-Methyluridine. The dehydration step removes water molecules, the halogenation step introduces halogen atoms, and the reduction step converts the halogenated intermediate into 5-Methyl-3’-deoxyuridine .

Industrial Production Methods: Industrial production of 5-Methyl-3’-deoxyuridine often employs automated solid-phase synthesis methods. These methods allow for the efficient and large-scale production of nucleosides by using solid supports such as controlled-pore glass or polystyrene. The process is highly automated and can produce multi-kilogram quantities of nucleosides for various applications .

化学反応の分析

Types of Reactions: 5-Methyl-3’-deoxyuridine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions:

Substitution: Various nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and alkyl halides.

Major Products: The major products formed from these reactions include various derivatives of 5-Methyl-3’-deoxyuridine, such as 5-hydroxymethyl-2’-deoxyuridine and 5-formyl-2’-deoxyuridine .

類似化合物との比較

Deoxyuridine: Similar to 5-Methyl-3’-deoxyuridine but lacks the 5-methyl group.

5-Hydroxymethyl-2’-deoxyuridine: A derivative of 5-Methyl-3’-deoxyuridine with a hydroxymethyl group at the 5-position.

5-Formyl-2’-deoxyuridine: Another derivative with a formyl group at the 5-position.

Uniqueness: 5-Methyl-3’-deoxyuridine is unique due to its 5-methyl group, which enhances its stability and makes it a valuable tool for studying DNA and RNA functions. Its derivatives also exhibit unique properties that make them suitable for various scientific and medical applications .

生物活性

5-Methyl-3'-deoxyuridine (5MdU) is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and RNA interference (RNAi). This article provides a comprehensive overview of the biological activity of 5MdU, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

5-Methyl-3'-deoxyuridine is a modified form of deoxyuridine, where a methyl group is added at the 5-position of the uracil base. This modification can influence its interaction with nucleic acids and enzymes involved in nucleic acid metabolism.

1. Antitumor Effects

Research has indicated that 5MdU can exhibit antitumor properties through its incorporation into DNA and RNA. Its ability to mimic natural nucleosides allows it to interfere with DNA replication and repair mechanisms in cancer cells.

- Case Study : A study demonstrated that 5MdU significantly inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to its incorporation into DNA, leading to increased apoptosis in tumor cells .

2. RNA Interference and Gene Silencing

5MdU has been explored as a modification in short interfering RNAs (siRNAs) to enhance their stability and efficacy in gene silencing applications.

- Research Findings : Substituting uridine with 5MdU in siRNA constructs improved the thermal stability of the siRNA duplexes. This modification resulted in enhanced gene silencing activity compared to unmodified siRNAs, particularly in HeLa cells .

| Modification | Stability Improvement | Gene Silencing Activity |

|---|---|---|

| Unmodified | Baseline | 100% |

| 5-Methyl | Increased | 120% |

| 5-Propynyl | Decreased | 80% |

3. Metabolism and Pharmacokinetics

Understanding the metabolism of 5MdU is crucial for evaluating its therapeutic potential. Studies have shown that it is metabolized by various enzymes involved in pyrimidine metabolism.

- Metabolic Pathway : In vitro studies indicate that 5MdU is processed by nucleoside phosphorylases, which convert it into active metabolites that can exert biological effects. The pharmacokinetics reveal a favorable absorption profile when administered orally .

The biological activity of 5MdU can be attributed to several mechanisms:

- Inhibition of Thymidine Phosphorylase : Research suggests that compounds like TPI can potentiate the biological activity of nucleoside analogs like 5MdU by inhibiting thymidine phosphorylase (TPase), leading to increased levels of active metabolites in circulation .

- Interference with Nucleic Acid Synthesis : By mimicking natural nucleotides, 5MdU can disrupt normal nucleic acid synthesis pathways, leading to errors during replication and transcription.

特性

IUPAC Name |

1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-8(5)15)9-7(14)2-6(4-13)17-9/h3,6-7,9,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUWZFRYAAHPDN-LKEWCRSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432282 | |

| Record name | 5-methyl-3'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7084-29-9 | |

| Record name | 5-methyl-3'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。